3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a morpholine ring, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying properties .
Scientific Research Applications
3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share some structural similarities with oxadiazoles and have diverse biological activities.
Imidazoles: Another class of heterocyclic compounds with broad applications in medicine and industry.
Uniqueness
The presence of both the dimethylamino group and the morpholine ring, along with the oxadiazole core, offers a distinct set of properties not commonly found in other compounds .
Properties
Molecular Formula |
C17H23N5O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-N-(2-morpholin-4-ylethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H23N5O3/c1-21(2)14-5-3-13(4-6-14)15-19-17(25-20-15)16(23)18-7-8-22-9-11-24-12-10-22/h3-6H,7-12H2,1-2H3,(H,18,23) |
InChI Key |
OBCNJLXWKRHJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
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